molecular formula C7H12N4O B1436711 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one CAS No. 65004-40-2

5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one

Cat. No. B1436711
CAS RN: 65004-40-2
M. Wt: 168.2 g/mol
InChI Key: LEXGLLVCLXASKI-UHFFFAOYSA-N
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Description

5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one, commonly referred to as EH-6MP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a five-membered ring of carbon and nitrogen atoms, and has a molecular formula of C6H9N3O. EH-6MP is a versatile compound that has been used in a variety of research applications, including as a synthetic intermediate, as a ligand, and as a building block for more complex compounds.

Scientific Research Applications

Synthesis and Reactivity

The compound 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one has been studied in the context of synthetic chemistry, particularly in the formation of nitrogen-containing heterocycles. Machoń and Długosz (1976) described the synthesis of hydrazinopyrimidine derivatives by heating 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine, leading to compounds with cytostatic, virostatic, and anti-inflammatory properties (Machoń & Długosz, 1976). Similarly, Dickinson and Jacobsen (1975) discussed the hydrazinolysis of heterocyclic compounds, yielding derivatives with potential preliminary reductive sequences for further chemical transformations (Dickinson & Jacobsen, 1975).

Biological Activity

Research into the biological activity of derivatives synthesized from 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one has shown significant results. For instance, Al-Ashmawy et al. (1997) synthesized hydrazones, oxadiazoles, thiadiazoles, triazoles, and thiazoles from the compound's derivatives, some of which exhibited anti-inflammatory activities (Al-Ashmawy et al., 1997). This highlights the compound's utility in developing pharmacologically active agents.

Heterocyclic Compound Synthesis

Further exploring its synthetic versatility, El-Dean and Abdel-Moneam (2002) reported the synthesis of pyrimidines, thienopyrimidines, and pyrazolopyrimidine derivatives from 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione, showcasing the compound's role in synthesizing a wide range of heterocyclic compounds with potential chemical and biological applications (El-Dean & Abdel-Moneam, 2002).

Antimicrobial Activity

Mohammad et al. (2017) synthesized new heterocyclic compounds containing 1,3-oxazepine derivatives of 6-methyl 2-thiouracil, which showed significant antibacterial activity against various bacterial strains, indicating the compound's potential in antimicrobial agent development (Mohammad et al., 2017).

Kinase Inhibitor and Anticancer Properties

Khalifa et al. (2019) synthesized a new class of pyridopyrimidinone compounds starting from a key precursor related to 5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one, demonstrating promising in vitro anticancer properties and kinase inhibitory activity, further emphasizing the compound's significance in medical research (Khalifa et al., 2019).

properties

IUPAC Name

5-ethyl-2-hydrazinyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-5-4(2)9-7(11-8)10-6(5)12/h3,8H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXGLLVCLXASKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-hydrazino-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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